1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol
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Overview
Description
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol is an organic compound that features a complex structure with a chlorophenyl group, a methoxybenzylamino group, and a phenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance reaction rates and selectivity. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-1-phenylethanol
- 1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenylpropanol
- 1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenylbutanol
Uniqueness
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and methoxybenzylamino groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-26-21-13-7-17(8-14-21)15-24-16-22(25,18-5-3-2-4-6-18)19-9-11-20(23)12-10-19/h2-14,24-25H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVPXJLABQUOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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